molecular formula C12H16N2O5S B1648041 1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate CAS No. 303977-18-6

1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate

Cat. No.: B1648041
CAS No.: 303977-18-6
M. Wt: 300.33 g/mol
InChI Key: XEXKLYWORMEHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate is an organic compound with the molecular formula C12H16N2O5S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrophenyl group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate typically involves the reaction of 4-nitrophenylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The piperidine ring can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Nucleophilic substitution: Various substituted piperidine derivatives.

    Reduction: 1-(4-Aminophenyl)piperidin-4-yl methanesulfonate.

    Oxidation: Piperidine N-oxides.

Scientific Research Applications

1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)piperidin-4-yl methanesulfonate: Similar structure but with an amino group instead of a nitro group.

    1-(4-Methylphenyl)piperidin-4-yl methanesulfonate: Contains a methyl group instead of a nitro group.

    1-(4-Chlorophenyl)piperidin-4-yl methanesulfonate: Contains a chloro group instead of a nitro group.

Uniqueness

1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name

[1-(4-nitrophenyl)piperidin-4-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-20(17,18)19-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXKLYWORMEHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate
Reactant of Route 3
Reactant of Route 3
1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate
Reactant of Route 4
Reactant of Route 4
1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate
Reactant of Route 5
Reactant of Route 5
1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate
Reactant of Route 6
Reactant of Route 6
1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.